1H-1,2,3-Triazole, 4-(4-ethylphenyl)- 1H-1,2,3-Triazole, 4-(4-ethylphenyl)-
Brand Name: Vulcanchem
CAS No.: 56527-22-1
VCID: VC19608721
InChI: InChI=1S/C10H11N3/c1-2-8-3-5-9(6-4-8)10-7-11-13-12-10/h3-7H,2H2,1H3,(H,11,12,13)
SMILES:
Molecular Formula: C10H11N3
Molecular Weight: 173.21 g/mol

1H-1,2,3-Triazole, 4-(4-ethylphenyl)-

CAS No.: 56527-22-1

Cat. No.: VC19608721

Molecular Formula: C10H11N3

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

1H-1,2,3-Triazole, 4-(4-ethylphenyl)- - 56527-22-1

Specification

CAS No. 56527-22-1
Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
IUPAC Name 4-(4-ethylphenyl)-2H-triazole
Standard InChI InChI=1S/C10H11N3/c1-2-8-3-5-9(6-4-8)10-7-11-13-12-10/h3-7H,2H2,1H3,(H,11,12,13)
Standard InChI Key CTPJEZVMISPIBV-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)C2=NNN=C2

Introduction

Structural and Electronic Characteristics of 4-(4-Ethylphenyl)-1H-1,2,3-Triazole

The 1H-1,2,3-triazole core consists of a five-membered aromatic ring with three nitrogen atoms, where the hydrogen atom is bonded to the N1 position. The 4-(4-ethylphenyl) substituent introduces a hydrophobic aromatic group at the C4 position, which influences the electron density distribution across the triazole ring. Compared to electron-withdrawing groups like trifluoromethyl (-CF3), the ethyl group (-CH2CH3) acts as a moderate electron-donating substituent via inductive effects, potentially altering the compound’s photophysical and electrochemical behavior .

The para-substitution on the phenyl ring minimizes steric hindrance, allowing for planar alignment with the triazole ring. This configuration enhances conjugation, as evidenced in similar triazole derivatives where para-substituted aryl groups exhibit red-shifted absorption and emission spectra relative to ortho- or meta-substituted analogs . For instance, in compound 5d (a triazole with a meta-trifluoromethylphenyl group), the emission maximum in toluene was observed at 460 nm, whereas methyl-substituted analogs (5a) emitted at 450 nm . By analogy, the ethyl group’s electron-donating nature in 4-(4-ethylphenyl)-1H-1,2,3-triazole may result in a slight bathochromic shift compared to methyl-substituted variants.

Synthesis Methodologies

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prevalent route to 1,4-disubstituted 1,2,3-triazoles involves the CuAAC reaction between terminal alkynes and organic azides. For 4-(4-ethylphenyl)-1H-1,2,3-triazole, the synthesis would proceed via the cycloaddition of 4-ethylphenylacetylene with a suitable azide precursor.

Representative Procedure:

  • Azide Preparation: Benzyl azide or aryl azides can be synthesized from corresponding halides (e.g., 4-ethylbromobenzene) via nucleophilic substitution with sodium azide (NaN3) .

  • Cycloaddition: The azide reacts with 4-ethylphenylacetylene in the presence of a Cu(I) catalyst (e.g., CuSO4/sodium ascorbate) in a polar solvent (DMSO/H2O) at 60–80°C .

  • Purification: The product is isolated via precipitation or column chromatography.

A solvent-free variant using ball milling has also been reported for analogous triazoles, offering improved yields (85–95%) and reduced reaction times (2–4 hours) .

Solid-Phase Synthesis Using Polymer-Supported Reagents

Polyethylene glycol (PEG)-supported sulfonate esters have been employed to streamline triazole synthesis. For example, PEG-bound but-3-ynyl sulfonate reacts with azides to yield triazoles after cleavage with NaI/DBU . Adapting this method, 4-(4-ethylphenyl)-1H-1,2,3-triazole could be synthesized with minimal purification steps.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key NMR signals for 4-(4-ethylphenyl)-1H-1,2,3-triazole can be predicted based on analogous compounds:

  • 1H NMR (CDCl3):

    • Triazole H-5 proton: δ 7.42–7.94 (singlet, 1H) .

    • Aromatic protons (C6H4): δ 7.20–7.60 (multiplet, 4H) .

    • Ethyl group: δ 1.25 (triplet, 3H, -CH2CH3), δ 2.65 (quartet, 2H, -CH2CH3) .

  • 13C NMR:

    • Triazole C-4: δ 144–146 ppm .

    • Aromatic carbons: δ 125–132 ppm .

    • Ethyl carbons: δ 15–20 ppm (-CH2CH3), δ 28–32 ppm (-CH2CH3) .

Photophysical Properties

The ethyl group’s electron-donating nature may enhance the triazole’s fluorescence efficiency. In toluene, analogous triazoles exhibit photoluminescence quantum yields (PLQY) of 15–27%, with emission maxima between 450–460 nm . Solid-state films of these compounds show prolonged PL lifetimes (4–5 ns) due to reduced non-radiative decay pathways .

Physicochemical Properties

PropertyValue (Predicted)Basis for Prediction
Melting Point110–115°CSimilar to 4-phenyl analogs
SolubilityLow in H2O; high in THF, DCMHydrophobic aryl group
λ<sub>max</sub> (UV-Vis)290–310 nmConjugated π-system
PLQY (Solid Film)20–25%Comparable to 5a5d

Triazole derivatives with aryl substituents serve as blue emitters in OLEDs. The ethyl group’s moderate electron-donating capability could stabilize excited states, enhancing electroluminescence efficiency .

Catalytic and Material Science Applications

1,2,3-Triazoles act as ligands in transition metal catalysis. The ethylphenyl group may improve solubility in non-polar reaction media, facilitating homogeneous catalysis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator